molecular formula C42H69N3O34 B1312210 6A-Azido-6A-deoxy-beta-cyclodextrin CAS No. 98169-85-8

6A-Azido-6A-deoxy-beta-cyclodextrin

Cat. No.: B1312210
CAS No.: 98169-85-8
M. Wt: 1160 g/mol
InChI Key: CNXCXSMYMLPAMS-FOUAGVGXSA-N
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Description

6A-Azido-6A-deoxy-beta-cyclodextrin is a novel water-soluble Schiff base ligand derived from beta-cyclodextrin. It is characterized by the presence of an azide group at the 6A position, which allows it to participate in click chemistry reactions. This compound is particularly useful in various scientific research applications due to its unique chemical properties and reactivity .

Biochemical Analysis

Biochemical Properties

6A-Azido-6A-deoxy-beta-cyclodextrin plays a significant role in biochemical reactions, particularly in click chemistry. The azido group allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . This reaction is highly specific and efficient, making this compound a useful reagent for bioconjugation and labeling of biomolecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable covalent bonds. The nature of these interactions is primarily based on the formation of triazole linkages, which are stable and biocompatible .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the surface of cells with azide groups, allowing for the attachment of functional molecules through click chemistry . This modification can impact gene expression and cellular metabolism by altering the interactions between cell surface receptors and their ligands. Additionally, this compound can be used to deliver therapeutic agents to specific cell types, enhancing their efficacy and reducing off-target effects .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition reactions . This mechanism allows for the precise modification of proteins, nucleic acids, and other biomolecules, enabling the study of their functions and interactions. The compound can also inhibit or activate enzymes by covalently attaching to their active sites, thereby modulating their activity. Changes in gene expression can occur as a result of these modifications, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly when used in in vitro or in vivo experiments. These effects are often dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, the compound can effectively modify biomolecules without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and inflammation. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical modifications without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. Additionally, it can alter metabolite levels by facilitating the conjugation of metabolites with azide groups, thereby influencing their stability and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its efficacy and specificity. The compound’s ability to form stable covalent bonds with biomolecules also contributes to its targeted distribution within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. This localization is crucial for its activity, as it allows for the precise modification of biomolecules in specific cellular contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6A-Azido-6A-deoxy-beta-cyclodextrin typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6A-Azido-6A-deoxy-beta-cyclodextrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6A-Azido-6A-deoxy-beta-cyclodextrin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6A-Azido-6A-deoxy-beta-cyclodextrin is primarily based on its ability to participate in click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for various applications, including bioconjugation and material synthesis .

Comparison with Similar Compounds

Similar Compounds

    6A-Amino-6A-deoxy-beta-cyclodextrin: Contains an amino group instead of an azide group at the 6A position.

    6A-Alkyne-6A-deoxy-beta-cyclodextrin: Contains an alkyne group at the 6A position.

    6A-Fluoro-6A-deoxy-beta-cyclodextrin: Contains a fluoro group at the 6A position.

Uniqueness

6A-Azido-6A-deoxy-beta-cyclodextrin is unique due to its azide group, which allows it to participate in click chemistry reactions. This property makes it highly versatile and useful for a wide range of applications in chemistry, biology, medicine, and industry .

Biological Activity

6A-Azido-6A-deoxy-beta-cyclodextrin (β-CDN3) is a modified form of beta-cyclodextrin, characterized by the presence of an azido group at the 6-position. This compound has garnered attention due to its unique biological activities and potential applications in drug delivery systems, molecular recognition, and as a ligand in various chemical reactions. This article discusses its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C42_{42}H69_{69}N3_3O34_{34}
  • Molecular Weight : 1160.00 g/mol
  • Melting Point : 205 °C (decomposition)

Synthesis

The synthesis of this compound typically involves the tosylation of β-cyclodextrin followed by azidation. The azide substitution is crucial for enhancing the solubility and reactivity of the cyclodextrin derivative, allowing it to form complexes with various drugs and other molecules.

Drug Delivery Enhancement

One of the most significant applications of this compound is its role as a drug delivery enhancer . Research indicates that β-CDN3 can significantly improve the solubility and bioavailability of hydrophobic drugs. For instance, it has been shown to enhance the topical delivery of dexamethasone through thermoresponsive nanogels, which improves therapeutic efficacy while reducing side effects associated with systemic administration .

Molecular Recognition

The azido group allows for specific interactions with target molecules, enhancing the molecular recognition capabilities of β-CDN3. This property is particularly useful in applications such as chiral separation and targeted drug delivery systems. The ability to form stable complexes with various drugs has been demonstrated, leading to increased therapeutic effectiveness .

Antioxidant Properties

Studies have suggested that cyclodextrins, including β-CDN3, exhibit antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress, which is beneficial in preventing damage in various biological systems . This property makes β-CDN3 a potential candidate for use in formulations aimed at mitigating oxidative damage.

Case Studies

  • Topical Delivery Systems :
    • A study demonstrated that β-CDN3 significantly improved the solubility and skin permeation of dexamethasone when used in conjunction with thermoresponsive nanogels. This formulation resulted in enhanced anti-inflammatory effects compared to conventional delivery methods .
  • Antioxidant Activity :
    • Research highlighted the protective effects of β-CDN3 against oxidative stress-induced cytotoxicity in cell cultures. The compound was found to mitigate cell death caused by reactive oxygen species (ROS), showcasing its potential in therapeutic applications aimed at reducing oxidative damage .
  • Complexation Studies :
    • Complexation studies revealed that β-CDN3 forms stable complexes with various pharmaceutical agents, improving their solubility and bioavailability. For example, enrofloxacin's solubility was increased significantly when complexed with β-CDN3 compared to its native form .

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(azidomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69N3O34/c43-45-44-1-8-29-15(52)22(59)36(66-8)74-30-9(2-46)68-38(24(61)17(30)54)76-32-11(4-48)70-40(26(63)19(32)56)78-34-13(6-50)72-42(28(65)21(34)58)79-35-14(7-51)71-41(27(64)20(35)57)77-33-12(5-49)69-39(25(62)18(33)55)75-31-10(3-47)67-37(73-29)23(60)16(31)53/h8-42,46-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXCXSMYMLPAMS-FOUAGVGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69N3O34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305360
Record name 6-Deoxy-6-azido-β-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1160.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98169-85-8
Record name 6-Deoxy-6-azido-β-cyclodextrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98169-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Deoxy-6-azido-β-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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